Tioxidazole
Overview
Description
Tioxidazole is a member of benzothiazoles . It is also known by other names such as methyl 6-n-propoxybenzothiazole-2-carbamate .
Molecular Structure Analysis
Tioxidazole has a molecular formula of C12H14N2O3S . Its IUPAC name is methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate . The molecular weight of Tioxidazole is 266.32 g/mol .
Physical And Chemical Properties Analysis
Tioxidazole has a molecular weight of 266.32 g/mol . Its molecular formula is C12H14N2O3S . Other specific physical and chemical properties are not detailed in the search results.
Scientific Research Applications
Anthelmintic Properties
Tioxidazole (TIOX) has been investigated for its effects on Hymenolepis diminuta in rats, showing significant changes in worm weight and chemical composition after treatment. It also indicated that TIOX-treated worms absorbed and metabolized less glucose than controls, suggesting a mode of action common to structurally related benzothiazole and benzimidazole anthelmintics (McCracken & Lipkowitz, 1990).
Cardiac Rhythm Variability
Research on the use of medicinal compositions containing Tizol (not specifically Tioxidazole) demonstrated that such compositions positively influenced the functioning of myocardium in rats with thermal trauma (Перетягин et al., 2012).
Efficacy in Horses
A study evaluated the antiparasitic activity of a micronized formulation of tioxidazole in horses, finding it effective against various parasites including Strongylus vulgaris and Oxyuris equi (Lyons et al., 1981).
Comparative Efficacy in Gastrointestinal Parasites
Another study in horses compared the efficacy of tioxidazole with other anthelmintics, showing it effective against a range of gastrointestinal parasites, though not effective against bots, tapeworms, or stomach worms (Drudge et al., 1980).
Growth Retardants in Plant Research
Tioxidazole has been referenced in studies about plant growth retardants, which are used in agriculture, horticulture, and physiological research to gain insights into terpenoid metabolism in plants (Grossmann, 1990).
Therapeutic Efficacy in Spinal Cord Injury
A study on tizanidine, which is structurally related to tioxidazole, explored its effectiveness in reducing spasticity in patients with spinal cord injury, highlighting its potential therapeutic application (Nance et al., 1994).
Antimicrobial and Antifungal Properties
Tioxidazole has been studied for its antimicrobial and antifungal properties, showing effectiveness against dermatophytes, yeasts, and other microorganisms (Clissold & Heel, 1986).
Photocatalytic Degradation of Antibiotics
Research has been conducted on TiO2-based photocatalysts, which are related to tioxidazole, for the degradation of antibiotics in water systems, highlighting their potential in addressing antimicrobial resistance (Kutuzova et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLICFJUWSZHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046178 | |
Record name | Tioxidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tioxidazole | |
CAS RN |
61570-90-9 | |
Record name | Tioxidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61570-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tioxidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061570909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tioxidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tioxidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tioxidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOXIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW046NI85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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